molecular formula C5H9NO4 B2362460 Methyl 2-(methoxy(methyl)amino)-2-oxoacetate CAS No. 139507-50-9

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate

Cat. No. B2362460
M. Wt: 147.13
InChI Key: FLTWFOPZNISMAH-UHFFFAOYSA-N
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Description

“Methyl 2-(methoxy(methyl)amino)-2-oxoacetate” is a complex organic compound. It’s important to note that the specific compound you’re asking about is not widely documented in the literature, so the information available is limited. However, it appears to be related to the family of methoxyamines1. Methoxyamines are derivatives of hydroxylamine where the hydroxyl hydrogen is replaced by a methyl group1.



Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. For instance, methoxyamines can be prepared via O-alkylation of hydroxylamine derivatives1. However, the specific synthesis pathway for “Methyl 2-(methoxy(methyl)amino)-2-oxoacetate” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound like “Methyl 2-(methoxy(methyl)amino)-2-oxoacetate” would likely be determined using techniques such as X-ray diffraction (XRD), as is common for many organic compounds2. However, the specific molecular structure analysis for this compound is not readily available in the literature.



Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(methoxy(methyl)amino)-2-oxoacetate” would likely be complex and dependent on the specific conditions of the reaction. Methoxyamines, for example, are known to condense with ketones and aldehydes to give imines1. However, the specific chemical reactions involving this compound are not readily available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Methyl 2-(methoxy(methyl)amino)-2-oxoacetate” would likely be determined using various analytical techniques. However, the specific physical and chemical properties for this compound are not readily available in the literature.


Scientific Research Applications

Synthesis and Characterization

  • Methyl 2-(4-methoxyphenyl)-2-oxoacetate was synthesized from Polycarpa aurata, yielding a better method for preparing α-keto esters (Zhou Hua-feng, 2007).
  • The synthesis and characterization of methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, including its antibacterial activity, was extensively studied (Oumaima Karai et al., 2018).

Radiochemical Applications

  • Carbon-14 labeled methyl 2-chloro-2-oxoacetate, a convenient carbon-14 labeled oxalyl chloride equivalent, was synthesized for labeling various compounds, showing high efficiency and stability (R. Burrell et al., 2009).

Photopolymerization

  • A study on nitroxide-mediated photopolymerization introduced a new compound, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, which decomposes under UV irradiation to generate radicals (Y. Guillaneuf et al., 2010).

Structural Analysis

  • The structural analysis of oxoindolyl α-hydroxy-β-amino acid derivatives, including methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-methyl-2-oxoindolin-3-yl}-2-methoxy-2-phenylacetate, revealed details about the chemical reaction involving α-diazoesters and isatin imines (K. Ravikumar et al., 2015).

Multicomponent Condensation

  • The first synthesis of methyl 2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxoacetate enabled a multicomponent enol-Ugi condensation, leading to novel chemical compounds (A. G. Neo et al., 2016).

Glycolipid Analysis

  • A method involving methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate was developed for gas chromatographic analysis of aminosugar linkages in glycolipids, showing effectiveness in biological samples (K. Stellner et al., 1973).

Synthetic Utility in Heterocyclic Systems

  • Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate was used for the preparation of various heterocyclic systems, demonstrating its utility in synthetic chemistry (Lovro Selič et al., 1997).

Catalysis in Organic Reactions

  • The catalytic efficiency of metal centers in reactions involving methyl acetoacetate with trichloroacetonitrile, where methyl 2-(methoxycarbonyl)-2-(methylamino)acetate played a role, was explored, showing the influence of metal centers on reaction outcomes (M. Basato et al., 1988).

Cytotoxicity Evaluation

  • Research on N-maleanilinic acid derivatives, including methyl 2-((4-methoxyphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, examined their cytotoxicity against various carcinoma cells, indicating potential in cancer research (M. Zayed et al., 2019).

Free Radical-Mediated Synthesis

  • The one-pot reaction involving 2-hydroxy-2-methoxyacetic acid methyl ester showcased a method for preparing protected α-amino acids, highlighting the role of free radicals in organic synthesis (H. Miyabe et al., 1998).

Neuroprotective Drug Development

  • Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate was developed as a potential neuroprotective drug, with studies showing its ability to cross the brain-blood barrier and accumulate in brain regions (Meixiang Yu et al., 2003).

Safety And Hazards

The safety and hazards associated with a compound like “Methyl 2-(methoxy(methyl)amino)-2-oxoacetate” would depend on its specific properties and uses. However, the specific safety and hazard information for this compound is not readily available in the literature.


Future Directions

The future directions for research on “Methyl 2-(methoxy(methyl)amino)-2-oxoacetate” would likely depend on its potential applications. For instance, if it has medicinal properties similar to other methoxyamines, it could be further studied for its potential use in treating diseases1. However, the specific future directions for this compound are not readily available in the literature.


Please note that this analysis is based on the limited information available and the specific compound you’re asking about is not widely documented in the literature. For a more accurate and comprehensive analysis, more specific and detailed information would be needed.


properties

IUPAC Name

methyl 2-[methoxy(methyl)amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-6(10-3)4(7)5(8)9-2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTWFOPZNISMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate

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